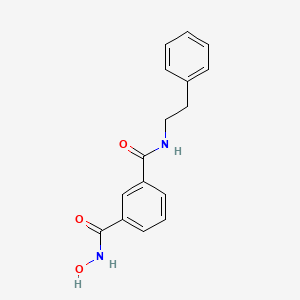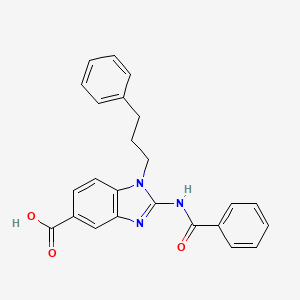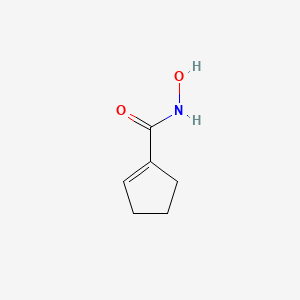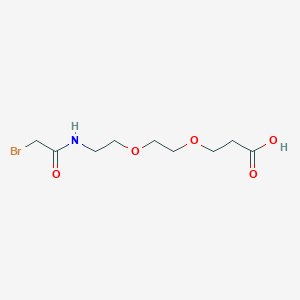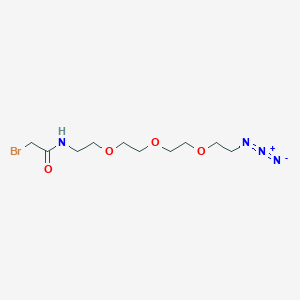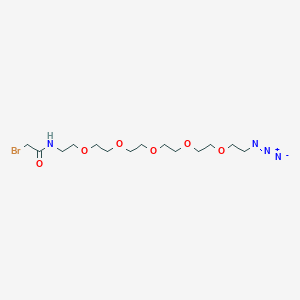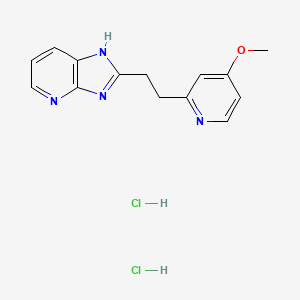
Byk 191023 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of BYK 191023 dihydrochloride is C14H16Cl2N4O . The molecular weight is 327.2 g/mol . The exact mass and monoisotopic mass are 326.0701165 g/mol .Physical And Chemical Properties Analysis
BYK 191023 dihydrochloride has a molecular weight of 327.2 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 4 . The topological polar surface area is 63.7 Ų . It has a heavy atom count of 21 . The formal charge is 0 . The complexity is 289 .Scientific Research Applications
iNOS Inhibition
Byk 191023 dihydrochloride is a potent, selective, and irreversible inhibitor of inducible nitric-oxide synthase (iNOS) . It interacts with the catalytic center of the enzyme . The IC50 values are 86, 17000, 162000 nM for iNOS, nNOS, and eNOS respectively .
Antihypotensive Effects
Byk 191023 dihydrochloride shows antihypotensive effects in vivo . This means it can be used in research related to blood pressure regulation and cardiovascular health.
In Vivo and In Vitro Studies
Byk 191023 dihydrochloride can be used to study the in vivo and in vitro effects mediated by iNOS . This makes it a valuable tool in a wide range of biological and medical research fields.
Pharmacological Research
Byk 191023 dihydrochloride has been used in pharmacological research, such as the study of nitric oxide synthase inhibitors .
Mechanism of Action
Target of Action
Byk 191023 dihydrochloride is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a crucial role in immune and inflammatory responses.
Mode of Action
Byk 191023 dihydrochloride interacts with the catalytic center of iNOS, thereby inhibiting its activity . It acts in an NADPH- and time-dependent manner . The IC50 values for iNOS, nNOS, and eNOS are 86 nM, 17000 nM, and 162000 nM respectively , indicating its high selectivity for iNOS over other isoforms.
Result of Action
By inhibiting iNOS and reducing NO production, Byk 191023 dihydrochloride can modulate the physiological and pathological processes mediated by NO. For instance, it has been shown to reverse pathological hypotension in a rodent endotoxin model .
properties
IUPAC Name |
2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O.2ClH/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13;;/h2-3,6-9H,4-5H2,1H3,(H,16,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNITETZYOKESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Byk 191023 dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


